molecular formula C11H8N4OS2 B2378669 4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 477863-23-3

4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2378669
CAS No.: 477863-23-3
M. Wt: 276.33
InChI Key: JBMOABCHHPDJTI-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-[(Furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic Schiff base derivative combining a 1,2,4-triazole core with furan and thiophene substituents. The compound features an imine linkage (-CH=N-) derived from the condensation of a primary amine with a carbonyl group, which is critical for its bioactivity and coordination chemistry. Its structure includes:

  • Triazole ring: A five-membered ring with three nitrogen atoms, contributing to stability and hydrogen-bonding interactions.
  • Furan-2-ylmethylidene group: Introduces aromaticity and electron-rich properties, enhancing metal-binding capacity.

This compound has been studied for its biological applications, particularly in forming transition metal complexes with anticancer activity (e.g., inhibition of MCF-7 and Hep-G2 cell lines) . Its synthesis typically involves refluxing 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with furan-2-carbaldehyde in ethanol, followed by purification via crystallization .

Properties

IUPAC Name

4-[(E)-furan-2-ylmethylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS2/c17-11-14-13-10(9-4-2-6-18-9)15(11)12-7-8-3-1-5-16-8/h1-7H,(H,14,17)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMOABCHHPDJTI-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NN2C(=NNC2=S)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer and antimicrobial properties, alongside relevant synthesis methods and structure-activity relationships.

Chemical Structure

The compound features a triazole ring substituted with a furan and a thiophene moiety. The structural formula can be represented as:

C9H8N4S\text{C}_9\text{H}_8\text{N}_4\text{S}

Synthesis

The synthesis of this compound typically involves the condensation of furan derivatives with thiophene and triazole precursors. Various methodologies have been explored, including solvent-free reactions and microwave-assisted synthesis, which improve yields and reduce reaction times.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The Methyl Thiazolyl Tetrazolium (MTT) assay was employed to assess its cytotoxicity. The results indicated that the compound has an IC50 value of approximately 42.30 µM , which suggests moderate potency compared to standard chemotherapeutics like cisplatin (IC50 = 21.42 µM) .

CompoundIC50 (µM)
This compound42.30
Cisplatin21.42

This indicates a potential for further development as an anticancer agent, particularly in formulations aimed at enhancing bioavailability and targeting specific tumor types.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined through standard protocols, revealing effective inhibition at low concentrations. For instance, it exhibited MIC values in the range of 10–50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

MicroorganismMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli15
Candida albicans30

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

The mechanism underlying the biological activity of this compound is thought to involve the disruption of cellular processes through interactions with DNA or essential enzymes involved in cell division and metabolism. Studies utilizing molecular docking techniques have indicated strong binding affinities to target proteins associated with cancer cell proliferation and microbial resistance mechanisms .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In vitro studies using MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis, as evidenced by increased levels of cleaved caspase proteins.
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol can be contextualized against analogous triazole derivatives (Table 1). Key differences arise from substitutions on the triazole core, which modulate bioactivity, solubility, and binding affinity.

Structural and Electronic Differences

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The trifluoromethyl (-CF3) group in CP55 (Table 1) enhances electron-withdrawing effects, increasing metabolic stability and binding to hydrophobic enzyme pockets .
    • Methoxy (-OCH3) substituents (e.g., in compound XIII) improve solubility and hydrogen-bonding capacity, aiding antimicrobial activity .
  • Aromatic vs. Aliphatic Substituents :
    • Thiophene in the target compound provides stronger π-π interactions compared to naphthyloxy groups in compound 9d, which may reduce cellular permeability due to bulkiness .
    • Fluorophenyl derivatives (e.g., compound in ) exhibit enhanced bioavailability via C-F bond interactions but lack reported bioactivity data.

Physicochemical Properties

  • Lipophilicity: Thiophene and furan substituents confer moderate logP values (~2.5–3.0), favoring membrane penetration.
  • Thermal Stability : The target compound’s melting point (220–222°C) exceeds that of fluorophenyl analogues (162–164°C) , indicating stronger crystal packing due to sulfur-sulfur interactions.

Research Findings and Implications

  • Metal Complexation : The target compound forms octahedral complexes with Cu(II) and Zn(II), showing enhanced anticancer activity compared to the free ligand (e.g., 20% higher inhibition in MCF-7 cells) .
  • Structure-Activity Relationship (SAR) :
    • Thiophene > Pyridine : Thiophene’s sulfur atom enhances metal-binding affinity and redox activity, critical for anticancer mechanisms .
    • Methoxy Positioning : Para-methoxy groups (as in XIII) improve antimicrobial activity over meta-substituted analogues .
  • Synthetic Challenges : The target compound’s yield (68%) is lower than that of CF3-phenyl derivatives (83–93%) , likely due to steric hindrance during Schiff base formation.

Preparation Methods

Synthetic Pathways

Core Triazole-Thiol Synthesis

The triazole-thiol backbone is typically constructed via cyclization of thiosemicarbazide intermediates.

Thiophene-2-carboxylic Acid Hydrazide Preparation

Thiophene-2-carboxylic acid hydrazide is synthesized by refluxing thiophene-2-carboxylic acid methyl ester with hydrazine hydrate in ethanol.
Reaction Conditions :

  • Reagents : Thiophene-2-carboxylic acid methyl ester, hydrazine hydrate (excess).
  • Solvent : Ethanol.
  • Temperature : Reflux (78°C).
  • Yield : 85–92%.
Thiosemicarbazide Formation

The hydrazide reacts with carbon disulfide (CS₂) in alkaline medium to form potassium dithiocarbazate.
Reaction Conditions :

  • Reagents : Thiophene-2-carboxylic acid hydrazide, CS₂, KOH.
  • Solvent : Ethanol.
  • Temperature : Room temperature, 4 h.
  • Yield : 78–85%.
Cyclization to 4-Amino-5-(Thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

The dithiocarbazate undergoes cyclization with hydrazine hydrate.
Reaction Conditions :

  • Reagents : Potassium dithiocarbazate, hydrazine hydrate.
  • Solvent : Ethanol/water (1:1).
  • Temperature : Reflux (4–6 h).
  • Yield : 68–75%.

Schiff Base Formation

The 4-amino group on the triazole reacts with furfural (furan-2-carbaldehyde) to form the (E)-imine linkage.

Condensation Reaction

Reaction Conditions :

  • Reagents : 4-Amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, furfural.
  • Solvent : Ethanol.
  • Catalyst : Glacial acetic acid (2–3 drops).
  • Temperature : Reflux (6–8 h).
  • Yield : 62–70%.

Mechanism :
The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine. The (E)-configuration is favored due to steric hindrance.

Alternative Methodologies

One-Pot Synthesis

A streamlined approach combines thiosemicarbazide cyclization and Schiff base formation in a single pot.
Reaction Conditions :

  • Reagents : Thiophene-2-carboxylic acid hydrazide, CS₂, furfural.
  • Solvent : Ethanol.
  • Catalyst : KOH.
  • Temperature : Sequential reflux (4 h for cyclization, 6 h for condensation).
  • Yield : 55–60%.

Analytical Validation

Spectroscopic Data

Technique Key Signals
IR (cm⁻¹) 3250 (N-H), 2575 (S-H), 1620 (C=N), 1245 (C-O-C furan), 1530 (C-S).
¹H NMR (δ, ppm) 6.35–7.45 (furan and thiophene protons), 8.20 (s, 1H, CH=N), 13.10 (s, 1H, S-H).
¹³C NMR (δ, ppm) 160.2 (C=N), 142.5 (furan C-2), 127.8 (thiophene C-2), 180.3 (C=S).

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
  • LC-MS : [M+H]⁺ = 317.08 (calculated 317.04).

Comparative Analysis of Methods

Method Steps Yield Advantages Limitations
Sequential 2 steps 62–70% High purity, controlled intermediates Longer reaction time
One-Pot 1 step 55–60% Time-efficient Lower yield due to side reactions

Challenges and Optimization

  • Thiol Oxidation : The -SH group is prone to oxidation; reactions require inert atmospheres (N₂/Ar).
  • Imine Configuration : (E)-selectivity is achieved using excess furfural and catalytic acid.
  • Purification : Recrystallization from ethanol/water (1:2) improves purity.

Q & A

Q. What are the standard synthetic routes for 4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via multistep reactions:

  • Step 1 : Formation of the triazole-thiol core by reacting hydrazides (e.g., furan-2-carboxylic acid hydrazide) with CS₂ in alkaline ethanol, followed by cyclization with hydrazine hydrate. Typical yields range from 60–80% after recrystallization .
  • Step 2 : Schiff base formation via condensation of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with furan-2-carbaldehyde in ethanol under reflux. Reaction conditions (1–4 hours, 60–80°C) and stoichiometric ratios (1:1.2) are critical to minimize byproducts .
  • Purification : Recrystallization from ethanol/water (1:2) is standard, with purity confirmed via melting point analysis (e.g., 126–134°C) and TLC .

Q. How is structural characterization performed for this compound?

  • Spectroscopy :
    • IR : Key peaks include ν(N–H) at 3200–3300 cm⁻¹ (triazole), ν(C=S) at 1250–1300 cm⁻¹, and ν(C=N) at 1600–1650 cm⁻¹ (Schiff base) .
    • ¹H/¹³C NMR : Aromatic protons (thiophene/furan) appear at δ 6.5–8.0 ppm. The imine proton (CH=N) resonates at δ 8.2–8.5 ppm, confirming E-configuration .
  • Elemental Analysis : Carbon and nitrogen percentages are validated against theoretical values (e.g., C: 48.5%, N: 20.1%) .

Q. What is the reactivity of the thiol and imine groups in this compound?

  • Thiol Group : Reacts with chloroacetamides to form sulfonyl derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfonyl)-N-acetamides) under basic conditions (KOH/ethanol) .
  • Imine Group : Undergoes hydrolysis in acidic media (pH < 3) to regenerate the amine, enabling reversible Schiff base formation. This is monitored via pH-dependent UV-Vis spectroscopy (λ_max shift from 320 nm to 290 nm) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding electronic properties?

  • Geometry Optimization : B3LYP/6-311++G(d,p) basis sets predict bond lengths (C=N: 1.28 Å, C–S: 1.68 Å) and angles, aligning with X-ray data (deviation < 0.02 Å) .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.2 eV) indicate stability, while Mulliken charges reveal nucleophilic sites at the thiol sulfur (−0.45 e) and electrophilic sites at the imine nitrogen (+0.32 e) .
  • Nonlinear Optical (NLO) Properties : Hyperpolarizability (β: 8.7 × 10⁻³⁰ esu) suggests potential in photonics .

Q. What methodologies are used to evaluate biological activity and toxicity?

  • Antimicrobial Assays :
    • MIC Tests : Against S. aureus and E. coli (MIC: 12.5–50 µg/mL) using broth microdilution. Activity correlates with electron-withdrawing substituents (e.g., –NO₂) on the arylidene group .
  • Acute Toxicity :
    • In Vivo LD₅₀ : Ranges from 357 ± 28 mg/kg (unsubstituted) to 1250 ± 220 mg/kg (3,4-difluorobenzylidene derivative) in rats. Subacute doses (10–100 mg/kg) show reversible hepatorenal effects via ALT/AST and creatinine assays .

Q. How is crystallographic data refined for structural validation?

  • X-Ray Diffraction : SHELXL-2018 refines structures with R₁ < 0.05 using high-resolution data (θ_max = 25°). Hydrogen bonds (e.g., N–H⋯S, 2.89 Å) stabilize the lattice .
  • Twinned Data : SHELXD resolves pseudo-merohedral twinning (twin law: -h, -k, l) in low-symmetry space groups (e.g., P1̄) .

Q. How do structural modifications impact structure-activity relationships (SAR)?

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., –Cl, –F): Increase antimicrobial activity (MIC reduction by 30–50%) but raise toxicity (LD₅₀ decrease by 20–40%) .
    • Methoxy Groups : Reduce cytotoxicity (LD₅₀ increase to 900 mg/kg) but lower solubility (logP increase by 0.8) .
  • Comparative Studies : 3D-QSAR models (CoMFA, r² = 0.89) prioritize 4-fluorobenzylidene derivatives for balanced potency and safety .

Q. What advanced techniques analyze degradation pathways and stability?

  • HPLC-MS : Identifies degradation products (e.g., triazole-3-thione via thiol oxidation) under accelerated conditions (40°C/75% RH). Mass balance studies confirm >95% purity retention after 6 months .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C (N₂ atmosphere) correlates with furan ring cleavage (DTG peak at 240°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.